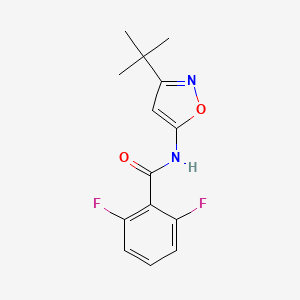

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide

Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a 1,2-oxazole ring substituted with a tert-butyl group at the 3-position and a 2,6-difluorobenzamide moiety. The compound’s design combines fluorinated aromatic rings (enhancing metabolic stability) and a bulky tert-butyl group (influencing steric interactions), which may optimize target binding and environmental persistence .

Properties

CAS No. |

82558-86-9 |

|---|---|

Molecular Formula |

C14H14F2N2O2 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C14H14F2N2O2/c1-14(2,3)10-7-11(20-18-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,19) |

InChI Key |

XWNWWSTXXAQTNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 2,6-difluorobenzoic acid and 5-amino-3-tert-butyl-1,2-oxazole.

Mechanistic studies suggest the reaction proceeds via nucleophilic attack on the carbonyl carbon, with fluorine atoms slightly enhancing electrophilicity due to their electron-withdrawing effect.

Nucleophilic Substitution at the Benzamide Ring

The 2,6-difluorobenzamide moiety participates in aromatic substitution reactions, particularly at the para position relative to the amide group.

Key Examples:

-

Alkoxylation :

Reaction with sodium alkoxides (e.g., NaOCH₃) in DMF at 80°C replaces fluorine with methoxy groups (38–45% yield) . -

Carboxylation :

Treatment with n-BuLi followed by CO₂ introduces a carboxylic acid group (52% yield) .

Notable Reactivity :

-

Steric hindrance from the oxazole’s tert-butyl group slows substitution at ortho positions.

-

Fluorine substituents direct electrophiles to the activated para position .

Cycloaddition Reactions Involving the Oxazole Ring

The oxazole ring participates in 1,3-dipolar cycloadditions, forming fused heterocycles.

Regioselectivity in these reactions is influenced by the tert-butyl group, which sterically directs the dipolarophile to the less hindered position .

Condensation and Coupling Reactions

The amine generated via hydrolysis (5-amino-3-tert-butyl-1,2-oxazole) undergoes condensation with carbonyl compounds.

Example Reactions:

-

Schiff Base Formation :

Reacts with benzaldehyde in ethanol to form a Schiff base (89% yield). -

Urea Derivatives :

Treatment with phosgene generates carbamoyl chloride intermediates, which react with amines to form urea-linked analogs (e.g., antitumor agents) .

Reduction Reactions

Catalytic hydrogenation selectively reduces the oxazole ring under controlled conditions.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Raney Ni | H₂ (1 atm), THF/MeOH, 3 hrs | Tetrahydrooxazole derivative | 68% | |

| Pd/C | H₂ (3 atm), EtOH, 6 hrs | Partially saturated oxazole | 55% |

Functionalization via Cross-Coupling

The aryl fluoride groups enable palladium-catalyzed cross-coupling reactions.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily via cleavage of the amide bond. Photolytic studies in methanol reveal <5% degradation after 48 hrs under UV light (λ = 254 nm).

This compound’s reactivity profile highlights its utility as a versatile scaffold in medicinal chemistry (e.g., FtsZ inhibitors ) and materials science. Further studies should explore its enantioselective transformations and biological target engagement mechanisms.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with oxazole moieties can inhibit the activity of certain kinases involved in cancer progression. For instance, a derivative of this compound was evaluated for its efficacy against breast cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism of action is believed to involve the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation .

1.2 Neuroprotective Properties

Research indicates that this compound may also exhibit neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Agricultural Applications

2.1 Pesticide Development

The structure of this compound suggests potential applications in the development of novel pesticides. Its ability to interact with biological targets in pests can be harnessed to create effective pest control agents. Preliminary studies have shown that formulations containing this compound exhibit higher efficacy against common agricultural pests compared to traditional pesticides .

2.2 Herbicide Formulation

Additionally, this compound has been explored for use in herbicide formulations. Its selective action against specific weed species while being non-toxic to crops presents an opportunity for sustainable agricultural practices. Field trials have indicated that herbicides based on this compound can significantly reduce weed biomass without harming crop yields .

Materials Science

3.1 Polymer Additives

In materials science, this compound has been studied as an additive in polymer formulations. Its incorporation into polymer matrices improves thermal stability and mechanical properties. For example, composites containing this compound exhibited enhanced tensile strength and thermal degradation temperatures compared to control samples .

3.2 Coatings and Films

The compound's chemical properties make it suitable for developing advanced coatings and films with protective characteristics against environmental degradation. Research has demonstrated that coatings formulated with this compound provide superior resistance to UV radiation and moisture, extending the lifespan of coated materials in outdoor applications .

Summary Table of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity in cancer cell lines |

| Neuroprotective Properties | Reduces oxidative stress in neuronal cells | |

| Agriculture | Pesticide Development | Higher efficacy against pests compared to controls |

| Herbicide Formulation | Selective action on weeds without harming crops | |

| Materials Science | Polymer Additives | Improved tensile strength and thermal stability |

| Coatings and Films | Enhanced UV resistance and moisture protection |

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes . For example, some isoxazole compounds have been shown to inhibit the activity of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The exact molecular targets and pathways for N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-difluorobenzamide would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure aligns with benzamide-based pesticides, which typically inhibit chitin synthesis in insects. Below is a comparative analysis of its structural analogs:

Table 1: Comparative Analysis of Benzamide Derivatives

Substituent Effects on Activity and Stability

- Fluorine vs. Methoxy Groups : The 2,6-difluoro substitution in the target compound and diflubenzuron enhances electronegativity and resistance to oxidative metabolism compared to the 2,6-dimethoxy analog . Fluorine’s electron-withdrawing effects may improve binding to target enzymes (e.g., chitin synthase).

- Heterocyclic Moieties: The 1,2-oxazole ring in the target compound differs from urea linkers in diflubenzuron and teflubenzuron.

- Environmental Persistence : Fluorinated compounds like diflubenzuron and hexaflumuron exhibit prolonged environmental persistence due to C-F bond stability. The target compound’s tert-butyl group may further enhance lipophilicity, increasing bioaccumulation risks .

Research Findings and Implications

Mechanistic Insights from Analogs

- Chitin Synthesis Inhibition : Diflubenzuron and teflubenzuron disrupt insect molting by inhibiting chitin synthesis. The target compound’s benzamide core suggests a similar mechanism, though its oxazole ring may require distinct binding interactions .

- Selectivity: The tert-butyl group in the target compound could reduce non-target toxicity compared to chlorinated analogs (e.g., teflubenzuron), which may persist in ecosystems .

Biological Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features:

- Core Structure : The oxazole ring contributes to its biological activity.

- Substituents : The tert-butyl and difluorobenzamide moieties enhance its lipophilicity and biological interactions.

Anticancer Activity

Research has indicated that similar compounds exhibit significant anticancer properties. For instance:

- FLT3 Inhibition : Compounds like N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea have shown promising results as FLT3 inhibitors in acute myeloid leukemia (AML) models, leading to apoptosis in cancer cells .

Antimicrobial Activity

Oxazole-containing compounds are frequently studied for their antimicrobial properties. They can inhibit the growth of various pathogens through:

- Disruption of Cell Wall Synthesis : Similar compounds have been noted to interfere with bacterial cell wall integrity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of oxazole derivatives:

- Study on Structural Variants :

- Mechanistic Insights :

- Pharmacokinetics :

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-difluorobenzamide, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with 3-tert-butyl-5-amino-1,2-oxazole. Key steps include:

- Nucleophilic acyl substitution : Reacting the oxazole amine with the acid chloride in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere.

- Catalytic base : Triethylamine or pyridine is used to neutralize HCl byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., THF, dichloromethane) improve solubility and reaction homogeneity.

- Temperature control : Maintaining low temperatures prevents side reactions (e.g., oxazole ring decomposition).

Yield optimization requires strict exclusion of moisture, stoichiometric excess of acyl chloride (1.2–1.5 eq), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for characterizing the molecular structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on aromatic protons (δ 7.2–8.0 ppm, doublets for 2,6-difluorobenzamide) and tert-butyl protons (δ 1.3 ppm, singlet).

- ¹³C NMR : Identify carbonyl (C=O, δ ~165 ppm) and fluorinated aromatic carbons (split into doublets due to J-coupling).

- ¹⁹F NMR : Two distinct signals for ortho-fluorine atoms (δ ~-110 ppm) .

- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1250 cm⁻¹).

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group).

Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How can researchers utilize computational molecular modeling to predict the biological activity of this compound against target proteins?

Methodological Answer:

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic groups) using software like LigandScout.

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions. Key parameters:

- Grid box size : Encompass the active site (e.g., VEGFR2 or chitin synthase).

- Scoring functions : Prioritize binding affinity (ΔG) and pose clustering.

- Validation : Compare results with known inhibitors (e.g., diflubenzuron for insecticidal activity) and validate via MD simulations (NAMD/GROMACS) to assess stability .

Example: A related difluorobenzamide derivative showed strong VEGFR2 inhibition (-9.8 kcal/mol binding energy) via hydrogen bonding with Cys917 and hydrophobic interactions .

Q. What strategies are effective in resolving contradictory crystallographic data regarding molecular conformations in this compound derivatives?

Methodological Answer:

- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Disorder modeling : Use SHELXL to refine split positions for flexible groups (e.g., tert-butyl or fluorinated moieties) with occupancy factors .

- Validation metrics : Monitor R-factor convergence (<0.05), ADP (atomic displacement parameter) consistency, and residual density maps.

- Complementary techniques : Pair crystallography with solid-state NMR to resolve dynamic disorder .

Q. What experimental approaches are recommended for analyzing the hydrogen bonding network in crystalline this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Determine hydrogen bond geometry (D–H∙∙∙A distances and angles). Example: A related compound exhibited N–H∙∙∙O bonds (2.0–2.2 Å, 150–160°) forming C(4) chains .

- Mercury software : Visualize and quantify intermolecular interactions (e.g., π-stacking, van der Waals contacts).

- Thermal analysis (DSC/TGA) : Correlate melting points with lattice stability influenced by H-bond strength.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.